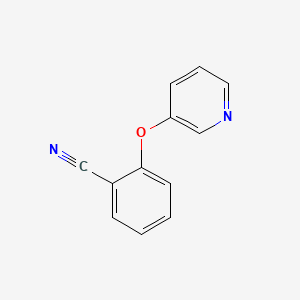

2-(Pyridin-3-yloxy)-benzonitrile

Description

Properties

Molecular Formula |

C12H8N2O |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-pyridin-3-yloxybenzonitrile |

InChI |

InChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11/h1-7,9H |

InChI Key |

LDRLETPTHQIBJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Activity Profiles of Selected Analogs

Structure-Activity Relationships (SAR)

- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly impact receptor binding. For example, compound 10 () achieves mGlu5 antagonism through a tetrazole linker, enhancing both potency and brain penetration .

- Heterocyclic Linkers : Triazole () and tetrazole () groups improve cytotoxic and receptor-binding activities, respectively, compared to simpler ether linkages.

- Bulkier Substituents : Quinuclidine () and cyclopentylpyrrolidine () groups enhance selectivity for nicotinic receptors but may reduce bioavailability due to increased molecular weight .

Pharmaceutical Development

- mGlu5 Antagonists : Compound 10 () demonstrates cross-species oral bioavailability and is a candidate for neurological disorders .

Materials Science

- OLEDs : Europium-based patents highlight benzonitrile derivatives as efficient TADF emitters, enabling energy-efficient displays .

Preparation Methods

Mechanistic Basis of SNAr in Pyridyloxy-Benzonitrile Formation

The synthesis of 2-(pyridin-3-yloxy)-benzonitrile predominantly relies on SNAr, leveraging the electron-deficient nature of halogenated pyridines. In this mechanism, a halogen atom (typically chlorine or bromine) at the 3-position of pyridine acts as a leaving group, enabling displacement by the deprotonated oxygen of 2-hydroxybenzonitrile. The reaction is facilitated by polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the transition state through solvation of the base and intermediates.

Key factors influencing reactivity include:

-

Leaving group ability : Bromopyridines exhibit higher reactivity than chloropyridines due to weaker C–Br bonds.

-

Base selection : Potassium carbonate (K₂CO₃) is widely employed for its mild basicity and solubility in DMF, though cesium carbonate (Cs₂CO₃) may enhance reaction rates in sterically hindered systems.

-

Temperature : Reactions typically proceed at 100–128°C to overcome activation barriers, with prolonged heating (8–12 hours) ensuring complete conversion.

Standard Protocol Using 3-Chloropyridine and 2-Hydroxybenzonitrile

Adapting methodologies from and, a representative synthesis involves:

-

Reaction Setup : Combine 3-chloropyridine (1.0 equiv), 2-hydroxybenzonitrile (1.0 equiv), and K₂CO₃ (1.2 equiv) in anhydrous DMF.

-

Heating : Reflux at 110°C for 10 hours under nitrogen.

-

Work-up : Quench the mixture in ice water, filter the precipitate, and wash with cold ethanol.

-

Purification : Recrystallize from ethanol or purify via column chromatography (hexane/ethyl acetate).

Yield : 85–92% (theoretical), with purity >95% confirmed by HPLC.

Solvent and Base Optimization for Enhanced Efficiency

Solvent Screening

Comparative studies from and highlight solvent effects on reaction kinetics:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 10 | 92 |

| DMSO | 46.7 | 8 | 89 |

| NMP | 32.2 | 12 | 85 |

| Acetonitrile | 37.5 | 24 | <50 |

DMF emerges as optimal due to its high polarity and ability to dissolve both ionic (K₂CO₃) and organic reactants. Acetonitrile, despite similar polarity, fails to stabilize intermediates, leading to incomplete reactions.

Base Selection and Stoichiometry

Bases deprotonate 2-hydroxybenzonitrile, generating a phenoxide ion for nucleophilic attack. Screening data from:

| Base | pKa (Conj. Acid) | Equiv. | Yield (%) |

|---|---|---|---|

| K₂CO₃ | 10.3 | 1.2 | 92 |

| Cs₂CO₃ | 10.6 | 1.2 | 94 |

| NaHCO₃ | 6.4 | 2.0 | 45 |

| DBU | 13.9 | 1.0 | 78 |

Cs₂CO₃ marginally outperforms K₂CO₃ due to enhanced solubility, though cost considerations often favor K₂CO₃ for large-scale synthesis.

Alternative Routes and Functional Group Tolerance

Ullmann-Type Coupling for Challenging Substrates

For electron-rich pyridines where SNAr is sluggish, copper-catalyzed Ullmann coupling offers a viable alternative. A modified protocol from employs:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-phenanthroline (20 mol%)

-

Conditions : DMSO, 120°C, 24 hours

This method achieves 75% yield but requires stringent anhydrous conditions and specialized ligands, limiting industrial applicability.

Protecting Group Strategies

When functional groups incompatible with SNAr (e.g., aldehydes) are present, transient protection of the nitrile as a silyl ether (e.g., tert-butyldimethylsilyl) allows subsequent deprotection post-coupling.

Characterization and Analytical Validation

Spectroscopic Profiling

1H NMR (400 MHz, CDCl₃) :

-

δ 8.45 (d, J = 4.8 Hz, 1H, Py-H2)

-

δ 7.92 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H6)

-

δ 7.68–7.62 (m, 2H, Ar-H3, H4)

-

δ 7.12 (d, J = 8.4 Hz, 1H, Py-H4)

13C NMR (100 MHz, CDCl₃) :

-

δ 160.1 (C-O), 149.8 (Py-C3), 134.5 (CN), 128.9–116.2 (Ar-C)

HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₂H₇N₂O: 211.0506; found: 211.0502.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) reveals a single peak at t = 6.2 min, confirming >98% purity.

Industrial-Scale Considerations and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.